2-Ethyl-3-fluoroaniline
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Overview
Description
2-Ethyl-3-fluoroaniline is an organic compound belonging to the class of fluorinated anilines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluoroaniline typically involves the introduction of the ethyl and fluoro substituents onto the aniline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the benzene ring through the reaction of aniline with a fluorinating agent. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration of ethylbenzene followed by reduction to obtain the corresponding ethylaniline. Subsequent fluorination can be achieved using selective fluorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of nitro derivatives back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic or acidic conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products are primarily the original aniline or its derivatives.
- Substitution reactions yield various substituted anilines depending on the nucleophile used .
Scientific Research Applications
2-Ethyl-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The ethyl group may also influence the compound’s hydrophobic interactions and overall bioavailability .
Comparison with Similar Compounds
4-Fluoroaniline: Another fluorinated aniline with the fluorine atom in the para position.
2-Fluoroaniline: Lacks the ethyl group but has similar fluorine substitution.
3-Fluoroaniline: Similar structure but without the ethyl group.
Uniqueness: 2-Ethyl-3-fluoroaniline is unique due to the combined presence of both ethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated anilines .
Properties
Molecular Formula |
C8H10FN |
---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
2-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C8H10FN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
InChI Key |
RWNBRROKBLKJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)N |
Origin of Product |
United States |
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